Methyl 4-((1h-indazol-1-yl)methyl)benzoate
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Overview
Description
Methyl 4-((1H-indazol-1-yl)methyl)benzoate is a heterocyclic compound that features an indazole moiety linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 4-((1H-indazol-1-yl)methyl)benzoate involves the condensation of 1H-indazole with 4-chloromethylbenzoate. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1H-indazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The indazole moiety can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-((1H-indazol-1-yl)methyl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 4-((1H-indazol-1-yl)methyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole moiety can bind to active sites or allosteric sites, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: This compound features an imidazole ring instead of an indazole ring.
Ethyl 4-(butylamino)benzoate: Contains a butylamino group instead of an indazole moiety.
Methyl 2-nitro-1-imidazoleacetate: Features a nitro group and an imidazole ring.
Uniqueness
Methyl 4-((1H-indazol-1-yl)methyl)benzoate is unique due to the presence of the indazole moiety, which imparts distinct chemical and biological properties. The indazole ring can engage in specific interactions with biological targets, making it a valuable scaffold in drug design and other applications.
Biological Activity
Methyl 4-((1H-indazol-1-yl)methyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antifungal research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities. The compound can be represented structurally as follows:
Anticancer Activity
Research has indicated that indazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against fibroblast growth factor receptor 1 (FGFR1), a target implicated in various cancers.
Case Study: FGFR1 Inhibition
In a study focused on the design and synthesis of novel FGFR1 inhibitors, an indazole derivative demonstrated potent kinase inhibitory activity with an IC50 value of 3.3 nM. This suggests that modifications to the indazole scaffold can enhance its anticancer efficacy significantly .
Compound | IC50 (nM) | Activity Type |
---|---|---|
9u | 3.3 | FGFR1 Inhibition |
9d | 15.0 | FGFR1 Inhibition |
Antifungal Activity
The antifungal properties of this compound have also been explored, particularly against Candida species.
Anticandidal Evaluation
A series of indazole derivatives were tested for their activity against various Candida strains. This compound exhibited promising results, with minimum inhibitory concentrations (MICs) indicating effective antifungal activity:
Compound | MIC (mM) | Target Organism |
---|---|---|
3a | 3.807 | C. albicans |
2b | 100 µM | C. albicans |
10a | 100 µM | C. glabrata (susceptible) |
The study highlighted that certain modifications to the indazole structure could enhance antifungal efficacy, suggesting a pathway for developing new antifungal agents .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key enzymatic pathways involved in cell proliferation and survival in cancer cells, as well as disrupt cell membrane integrity in fungi.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the indazole ring have been linked to changes in potency against cancer and fungal cells.
Key Findings from SAR Studies
Research has shown that specific substitutions can enhance both anticancer and antifungal activities:
- Halogen Substituents : Introduction of halogen atoms has been associated with improved permeability and binding affinity.
- Hydrophobic Groups : Modifications that increase hydrophobic character tend to enhance cellular uptake and bioactivity.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 4-(indazol-1-ylmethyl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)13-8-6-12(7-9-13)11-18-15-5-3-2-4-14(15)10-17-18/h2-10H,11H2,1H3 |
InChI Key |
TWQZQWYUYBPXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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